1-Cyclopentylpiperazine dihydrochloride
Overview
Description
1-Cyclopentylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopentylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to a piperazine ring . The InChI code for this compound is 1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.18 g/mol . It is a solid at room temperature .Scientific Research Applications
Vibrational Properties and Structural Analysis
1-Cyclopentylpiperazine dihydrochloride has been a subject of interest in the field of vibrational spectroscopy. Bağlayan et al. (2014) conducted a comprehensive study involving both experimental and theoretical methods to investigate the vibrational properties of 1-cyclopentylpiperazine. The study provided insights into its conformational equilibria, optimized geometric parameters, and vibrational frequencies. This research is crucial for understanding the molecular structure and behavior of 1-cyclopentylpiperazine in various states (Bağlayan et al., 2014).
Biological Evaluation and Potential Applications
Research into the biological activities of compounds structurally related to 1-cyclopentylpiperazine has revealed a range of potential applications. For example, diketopiperazines, a related group of compounds, have shown significant biological activities. Song et al. (2020) isolated new diketopiperazines with notable inhibitory activities against certain enzymes, suggesting potential applications in medicinal chemistry and pharmacology (Song et al., 2020).
In the context of neurological disorders, Krishnamurthi et al. (2009) explored the neuroprotective and neurotrophic actions of a modified diketopiperazine in a rat model of Parkinson's disease. This indicates a potential avenue for the development of treatments using compounds related to 1-cyclopentylpiperazine (Krishnamurthi et al., 2009).
Potential Antimicrobial Properties
Carrieri et al. (2020) isolated a diketopiperazine from a strain of fungus and tested it against Salmonella enterica. The results demonstrated significant inhibitory effects, highlighting the potential of diketopiperazines, related to 1-cyclopentylpiperazine, in developing new antimicrobial agents (Carrieri et al., 2020).
De Carvalho and Abraham (2012) further emphasize the antimicrobial and biofilm-inhibiting properties of diketopiperazines. Their study underscores the potential of these compounds in treating infections and controlling biofilms, a critical aspect in medical and industrial settings (de Carvalho & Abraham, 2012).
Safety and Hazards
The safety data sheet for 1-Cyclopentylpiperazine advises against breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of water. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors in the body, such as the histamine and serotonin receptors .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it likely interacts with its target receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways, often leading to altered neurotransmitter activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to induce changes at the cellular level, often influencing cell signaling and neurotransmitter activity .
properties
IUPAC Name |
1-cyclopentylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQOFFFGFXKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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